molecular formula C18H26ClN5O4S B14102629 alpha-Dansyl-L-arginine hydrochloride

alpha-Dansyl-L-arginine hydrochloride

Cat. No.: B14102629
M. Wt: 443.9 g/mol
InChI Key: GIBVMBPNGCSGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Dansyl-L-arginine hydrochloride typically involves the reaction of dansyl chloride with L-arginine. The reaction is carried out in an alkaline medium to facilitate the nucleophilic substitution of the dansyl chloride by the amino group of L-arginine . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including thin-layer chromatography (TLC) to confirm its purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-Dansyl-L-arginine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dansyl derivatives, while substitution reactions can produce various substituted dansyl compounds .

Mechanism of Action

Properties

Molecular Formula

C18H26ClN5O4S

Molecular Weight

443.9 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;hydrochloride

InChI

InChI=1S/C18H25N5O4S.ClH/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20;/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21);1H

InChI Key

GIBVMBPNGCSGGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

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